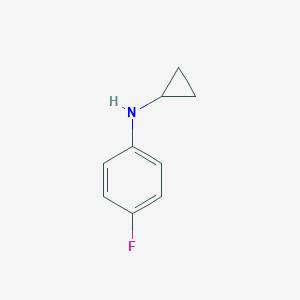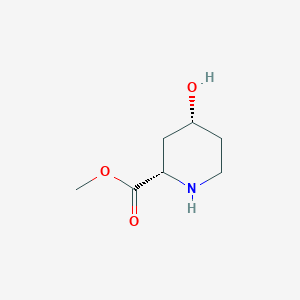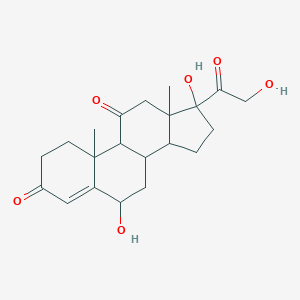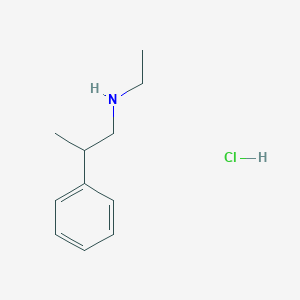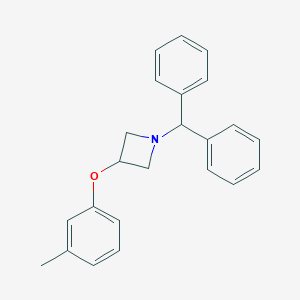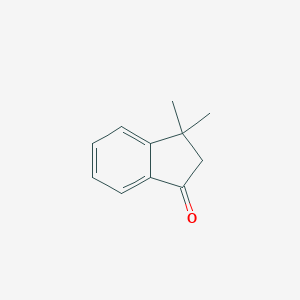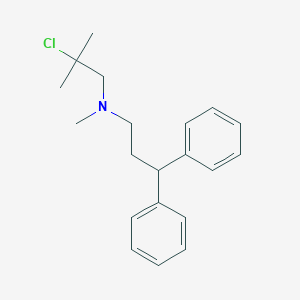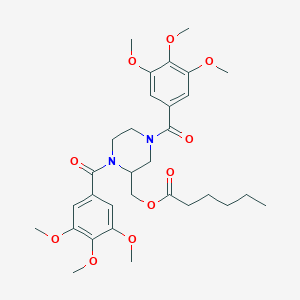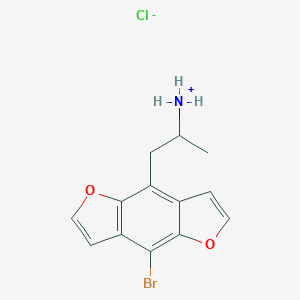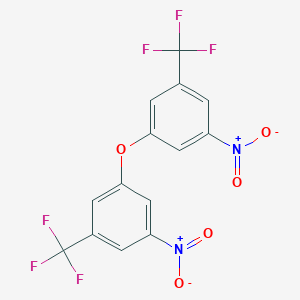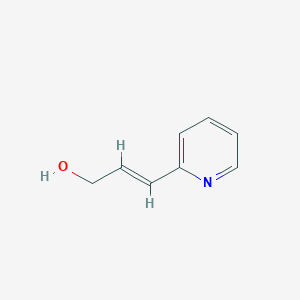
3-(2-Pyridyl)-2-propen-1-ol
Descripción general
Descripción
3-(2-Pyridyl)-2-propen-1-ol is a chemical compound that has been studied for its potential in various synthetic applications. It serves as a starting material for the synthesis of complex molecules such as indolizidines and aminoacylpyridines, and it exhibits interesting reactivity with nitro derivatives .
Synthesis Analysis
The synthesis of 3-(2-Pyridyl)-2-propen-1-ol typically involves the vinylation of picolinaldehyde. This compound has been used as a precursor for the synthesis of the indolizidine skeleton, specifically leading to the formation of (±)-lentiginosine with an overall yield of approximately 27% . Additionally, it has been shown to mimic Hantzsch ester 1,4-dihydropyridine for the metal-free reduction of nitro groups in aromatic compounds, facilitating the one-pot formation of functionalized aminoacylpyridines .
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-phenyl-2-(2-pyridyl)ethanol, has been characterized by single-crystal X-ray diffraction. This compound crystallizes in a monoclinic system with centrosymmetric space group P21/c. The crystal structure reveals the formation of intermolecular hydrogen bonds between the hydroxyl and pyridine groups, which is indicative of the stability of the compound and its potential as an intermediate in further chemical reactions .
Chemical Reactions Analysis
3-(2-Pyridyl)-2-propen-1-ol undergoes various chemical reactions, including bromination, reduction, and nucleophilic substitution, which are essential steps in the synthesis of indolizidines . It also exhibits unique reactivity with nitro derivatives, acting as a reducing agent and participating in a domino process that includes aza-Michael addition to form new aminoacylpyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2-Pyridyl)-2-propen-1-ol and its derivatives are influenced by their molecular structures. For instance, the presence of intermolecular hydrogen bonds can affect the compound's stability and reactivity. The compound's behavior in various phases, such as solid or solution, can also influence its photoluminescence properties, as seen in related compounds . The ability to form stable crystal structures with specific space groups and hydrogen bonding patterns is crucial for understanding the compound's properties and potential applications .
Aplicaciones Científicas De Investigación
Application 1: In the Synthesis of Mononuclear Copper(I) Complexes
- Summary of the Application: “3-(2-Pyridyl)-2-propen-1-ol” is used in the synthesis of emissive Cu(I) cationic complexes with 3-(2-pyridyl)-5-phenyl-pyrazole and various phosphines .
- Methods of Application: The complexes were designed and characterized. The photoluminescence efficiency dramatically depends on the phosphine ligand type .
- Results or Outcomes: The complexes obtained exhibit bright yellow-green emission (ca. 520–650 nm) in the solid state with a wide range of quantum yields (1–78%) and lifetimes (19–119 µs) at 298 K .
Application 2: In the Synthesis of Bipyridine Derivatives
- Summary of the Application: “3-(2-Pyridyl)-2-propen-1-ol” is used in the synthesis of bipyridine derivatives .
- Methods of Application: The synthesis involves various methods including Suzuki, Negishi, and Stille coupling, metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques .
- Results or Outcomes: The synthesis of bipyridine derivatives has been improved over the last 30 years, focusing on overcoming the challenges associated with traditional catalysis methods .
Application 3: In the Synthesis of New Polymers
- Summary of the Application: “3-(2-Pyridyl)-2-propen-1-ol” is used in the synthesis of new polymers .
- Methods of Application: The new polymers are synthesized from the precursors triamterene (2,4,7-Triamino-6-phenylpteridine, 6-Phenyl-2,4,7-pteridinetriamine), 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonic acid monosodium salt hydrate and 5-Hydroxyindole-2-carboxylic acid .
- Results or Outcomes: The synthesis resulted in three new polymers .
Application 4: In the Synthesis of Bipyridine-Type Ligand
- Summary of the Application: “3-(2-Pyridyl)-2-propen-1-ol” is used in the synthesis of a substituted diimine with a bipydirine-type backbone, (3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, L) and its coordination towards Cu(I) and Ag(I) is studied in the presence of diphosphine ligand bis(diphenylphosphino)methane, dppm .
- Methods of Application: The synthesis involves the coordination of the ligand towards Cu(I) and Ag(I) in the presence of diphosphine ligand bis(diphenylphosphino)methane, dppm .
- Results or Outcomes: The synthesis resulted in a substituted diimine with a bipydirine-type backbone .
Application 5: In the Synthesis of Bipyridine Derivatives
- Summary of the Application: “3-(2-Pyridyl)-2-propen-1-ol” is used in the synthesis of bipyridine derivatives . Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .
- Methods of Application: The synthesis involves various methods including Suzuki, Negishi, and Stille coupling, metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques .
- Results or Outcomes: The synthesis of bipyridine derivatives has been improved over the last 30 years, focusing on overcoming the challenges associated with traditional catalysis methods .
Application 6: In the Synthesis of Mononuclear Copper(I) Complexes
- Summary of the Application: “3-(2-Pyridyl)-2-propen-1-ol” is used in the synthesis of emissive Cu(I) cationic complexes with 3-(2-pyridyl)-5-phenyl-pyrazole and various phosphines .
- Methods of Application: The complexes were designed and characterized. The photoluminescence efficiency dramatically depends on the phosphine ligand type .
- Results or Outcomes: The complexes obtained exhibit bright yellow-green emission (ca. 520–650 nm) in the solid state with a wide range of quantum yields (1–78%) and lifetimes (19–119 µs) at 298 K .
Direcciones Futuras
Future research directions could involve further exploration of the synthesis, characterization, and applications of “3-(2-Pyridyl)-2-propen-1-ol” and similar compounds . For instance, recent progress in the synthesis of bipyridine derivatives using metal complexes under both homogeneous and heterogeneous conditions offers promising avenues for future research .
Propiedades
IUPAC Name |
(E)-3-pyridin-2-ylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTYYJCFJVDMLT-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Pyridyl)-2-propen-1-ol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

